5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-methylphenyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl moiety. This compound belongs to a class of molecules investigated for their biological activities, particularly in oncology, due to their structural similarity to other antiproliferative triazole derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development .
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-6-8-11(9-7-10)25-15(21)14(23-24-25)16(26)22-13-5-3-2-4-12(13)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNORNLPDRDMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces, which are common modes of interaction for small organic molecules.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given the structural similarity to other triazole compounds, it may affect pathways involving enzymes or receptors that these compounds are known to interact with.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its ability to interact with its targets.
Biological Activity
5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the amide functional group contributes to its chemical stability and lipophilicity, potentially enhancing its bioavailability.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a variety of biological activities, including:
- Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
- Neuroprotective Properties : Certain triazoles demonstrate the ability to protect neuronal cells from damage.
Anticancer Activity
A study focusing on triazole derivatives reported that compounds similar to 5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed growth inhibition with an IC50 value in the nanomolar range against human cancer cell lines .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.56 | NF-κB inhibition |
| Compound B | MCF-7 | 0.99 | ROS generation |
| Compound C | A549 | 0.23 | Apoptosis induction |
Anti-inflammatory Effects
Triazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies indicated that certain derivatives could reduce nitric oxide production and exhibit anti-inflammatory properties by blocking the phosphorylation of P65 protein .
Neuroprotective Properties
Research has highlighted the neuroprotective effects of triazole compounds against neurodegenerative conditions. For example, one study demonstrated that a related triazole compound improved cognitive function in scopolamine-induced Alzheimer's disease models by reducing oxidative stress and inflammation .
The biological activity of 5-amino-1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as NF-κB and MAPK, which are involved in cell survival and inflammation.
- Reactive Oxygen Species (ROS) Modulation : It may regulate ROS levels, contributing to its anticancer and neuroprotective effects.
- Metal Chelation : Some triazoles can chelate biometals like Cu²⁺, which is significant in neurodegenerative diseases .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A patient with acute myeloid leukemia (AML) treated with a related triazole compound showed significant tumor reduction after one month of therapy.
- Case Study 2 : In a cohort study involving Alzheimer's patients, administration of a triazole derivative resulted in improved memory scores compared to baseline measurements.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Triazole Derivatives
*Calculated based on molecular formula C17H14F3N5O.
Antiproliferative Activity
- The target compound’s structural analogs exhibit varied anticancer potencies. For example: 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed significant activity against renal cancer RXF 393 cells (growth inhibition, GP = -13.42%) . 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated CNS specificity, targeting SNB-75 cells (GP = -27.30%) .
- The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration compared to chlorinated or methoxylated analogs .
Antibacterial and Antiparasitic Activity
- Derivatives like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibit bacterial SOS response, suggesting a role in combating antibiotic resistance .
- The target compound’s trifluoromethyl group could improve bioavailability in Gram-negative bacteria compared to non-halogenated analogs .
Key Research Findings and Gaps
- Pharmacological Potential: The target compound’s trifluoromethyl group confers advantages in stability and target binding, but in vivo efficacy data remain unreported .
- Structural Optimization : Substitution at R2 with electron-withdrawing groups (e.g., CF3, Cl) correlates with improved anticancer activity compared to electron-donating groups (e.g., OCH3) .
- Knowledge Gaps: Limited data exist on pharmacokinetics, toxicity, and mechanistic pathways for the target compound. Comparative studies with fluorinated analogs (e.g., ) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
